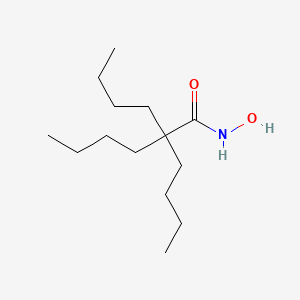

Tributylacetohydroxamic acid

Description

Tributylacetohydroxamic acid (TBAHA) is a hydroxamic acid derivative characterized by three n-butyl groups attached to the acetohydroxamic acid backbone. Structurally, it differs from simpler hydroxamic acids, such as acetohydroxamic acid (AHA), due to its lipophilic alkyl substituents, which enhance its solubility in organic solvents and reduce water solubility. TBAHA is synthesized via the reaction of tributyl acetate with hydroxylamine hydrochloride under alkaline conditions, a method analogous to AHA synthesis but with tailored ester precursors .

Its primary applications lie in metal ion extraction and coordination chemistry, particularly in nuclear fuel reprocessing and industrial separations. The butyl groups improve its stability and selectivity for metal ions like U(VI) and Pu(IV), making it valuable in solvent extraction processes .

Properties

CAS No. |

52061-82-2 |

|---|---|

Molecular Formula |

C14H29NO2 |

Molecular Weight |

243.39 g/mol |

IUPAC Name |

2,2-dibutyl-N-hydroxyhexanamide |

InChI |

InChI=1S/C14H29NO2/c1-4-7-10-14(11-8-5-2,12-9-6-3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |

InChI Key |

SYBUTYMIJPIFDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)(CCCC)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylacetohydroxamic acid can be synthesized through the reaction of tributylamine with acetohydroxamic acid. The reaction typically involves the following steps:

Formation of Acetohydroxamic Acid: Acetohydroxamic acid is prepared by reacting hydroxylamine with acetic anhydride under controlled conditions.

Reaction with Tributylamine: The acetohydroxamic acid is then reacted with tributylamine in the presence of a suitable solvent, such as ethanol or methanol, to form tributylacetohydroxamic acid.

Industrial Production Methods

Industrial production of tributylacetohydroxamic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

TbAHA acts as a bidentate ligand, forming stable complexes with transition metals and actinides. Its reactivity is governed by the hydroxamate group (-C(=O)N(OH)R), which coordinates via both oxygen and nitrogen atoms.

Key Findings :

-

Fe(III) Complexation :

Forms a 1:1 complex with Fe³⁺ at pH 2–4, characterized by a stability constant (

) of 9.2 ± 0.3. -

U(VI) Extraction :

Selectively binds UO₂²⁺ in nitric acid solutions (pH 1–3), achieving extraction efficiencies >90% under optimized conditions.

| Metal Ion | pH Range | Stoichiometry (Metal:Ligand) | Stability Constant (

) |

|-----------|----------|-------------------------------|---------------------------------|

| Fe³⁺ | 2–4 | 1:1 | 9.2 ± 0.3 |

| UO₂²⁺ | 1–3 | 1:2 | 12.5 ± 0.5 |

Radiolytic Decomposition

Under gamma radiation, TbAHA degrades via radical-mediated pathways, particularly in biphasic systems (aqueous/organic). Data from reveal:

Degradation Products :

-

Hydroxylamine (NH₂OH)

-

Acetic acid (CH₃COOH)

-

Trace nitrite (NO₂⁻) and formate (HCOO⁻)

Kinetic Parameters :

| Absorbed Dose (kGy) | [TbAHA] Remaining (M) | [NH₂OH] Formed (M) |

|---|---|---|

| 0 | 0.50 | 0.00 |

| 50 | 0.38 | 0.06 |

| 100 | 0.22 | 0.14 |

Acid-Catalyzed Hydrolysis

In strongly acidic conditions (pH < 1), TbAHA undergoes hydrolysis to yield tributylamine and acetic acid:

-

Rate constant:

at 25°C.

Redox Reactions

TbAHA participates in redox cycles, particularly with oxidizing radicals (e.g., - OH, NO₃- ):

-

Oxidation by - OH : Generates a transient nitroxide radical, which decomposes bimolecularly to form nitroxyl (HNO) rather than NO .

Interaction with Organic Ligands

In solvent extraction systems (e.g., TBP/n-dodecane), TbAHA competes with degradation products like HDBP (dibutyl phosphoric acid) for metal binding, reducing extraction efficiency by ~20% at 50 kGy .

Scientific Research Applications

Tributylacetohydroxamic acid has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, where it may inhibit metalloproteinases involved in tumor progression.

Industry: It is used in the extraction and purification of metals, as well as in the formulation of anti-corrosive agents.

Mechanism of Action

The mechanism of action of tributylacetohydroxamic acid involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation mechanism is crucial in its applications as an enzyme inhibitor and in metal extraction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxamic acids vary widely in properties based on substituents. Below, TBAHA is compared with acetohydroxamic acid (AHA) and K-methyl tributylacetohydroxamic acid (K-Me-TBAHA).

Table 1: Comparative Properties of Hydroxamic Acids

Key Findings:

Extraction Efficiency : TBAHA exhibits a higher equilibrium constant (1.5 × 10³) than K-Me-TBAHA (8.2 × 10²) in Ku(III) extraction, indicating superior metal-binding capacity due to its unmodified hydroxamic group . The methyl substitution in K-Me-TBAHA likely sterically hinders metal coordination.

Solubility and Selectivity : TBAHA’s butyl groups render it highly lipophilic, enabling efficient partitioning into organic phases during solvent extraction. In contrast, AHA’s lack of alkyl chains makes it water-soluble and suitable for biomedical applications (e.g., urease inhibition in urinary infections) .

Synthetic Flexibility : While AHA is synthesized from ethyl acetate and hydroxylamine, TBAHA requires tributyl acetate, reflecting the need for specialized esters to introduce alkyl chains .

Structural vs. Functional Trade-offs:

- TBAHA vs. AHA : The butyl groups in TBAHA enhance metal-binding stability but reduce biocompatibility, limiting its medical use. AHA’s simplicity allows rapid renal excretion, making it safer for therapeutic use despite weaker metal affinity .

- TBAHA vs. K-Me-TBAHA : Methylation of the hydroxamate oxygen in K-Me-TBAHA lowers its equilibrium constant by ~45%, highlighting the critical role of the free hydroxamic group in metal coordination .

Research Implications

Studies emphasize TBAHA’s superiority in actinide recovery processes compared to alkyl-modified analogs. However, its environmental persistence due to low biodegradability remains a concern. Future work may explore hybrid derivatives balancing extraction efficiency and eco-friendliness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.